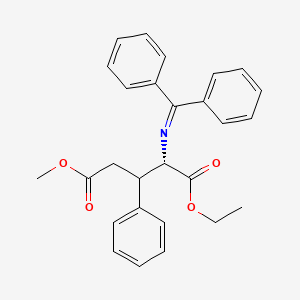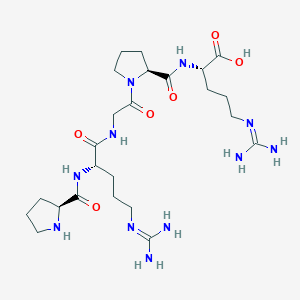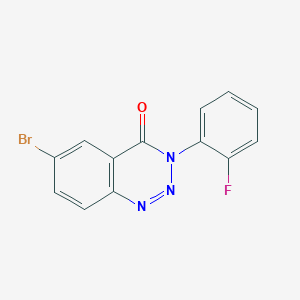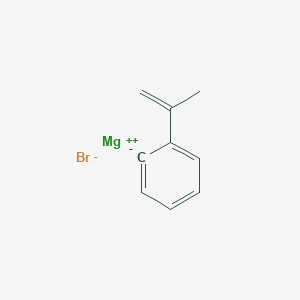![molecular formula C48H66O6 B15169603 1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} CAS No. 886819-51-8](/img/structure/B15169603.png)
1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenylene core with two dodecyloxyphenylpropane-1,3-dione groups attached, making it an interesting subject for research in materials science, chemistry, and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-phenylenediamine with 4-(dodecyloxy)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} involves its interaction with specific molecular targets and pathways. The compound’s dodecyloxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in membrane fluidity and protein function, which may underlie its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(1,4-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
- 1,1’-(2,5-Dimethyl-1,4-phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
- 1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
Uniqueness
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its phenylene core and dodecyloxy groups contribute to its stability, solubility, and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
886819-51-8 |
|---|---|
Molekularformel |
C48H66O6 |
Molekulargewicht |
739.0 g/mol |
IUPAC-Name |
1-(4-dodecoxyphenyl)-3-[3-[3-(4-dodecoxyphenyl)-3-oxopropanoyl]phenyl]propane-1,3-dione |
InChI |
InChI=1S/C48H66O6/c1-3-5-7-9-11-13-15-17-19-21-34-53-43-30-26-39(27-31-43)45(49)37-47(51)41-24-23-25-42(36-41)48(52)38-46(50)40-28-32-44(33-29-40)54-35-22-20-18-16-14-12-10-8-6-4-2/h23-33,36H,3-22,34-35,37-38H2,1-2H3 |
InChI-Schlüssel |
PLNHBUQQHUQLNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)C(=O)CC(=O)C3=CC=C(C=C3)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)

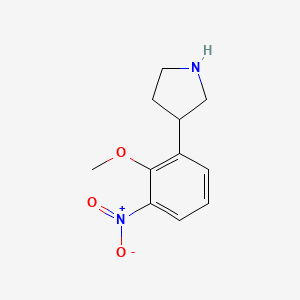

![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)


